4-(Dodecanoylamino)benzoic acid
Description
4-(Dodecanoylamino)benzoic acid is a benzoic acid derivative functionalized with a dodecanoylamino group (–NH–CO–C11H23) at the para position. This structural modification introduces significant hydrophobicity due to the long alkyl chain, distinguishing it from shorter-chain or polar-substituted benzoic acid analogs.
Properties
CAS No. |
58725-40-9 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(dodecanoylamino)benzoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23/h12-15H,2-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
YMAAMSKAPGRCCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Notes:
- *Calculated values for 4-(Dodecanoylamino)benzoic acid based on dodecanoyl (C12H23O) and benzoic acid (C7H6O2).
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., –N(CH3)2 ) increase aromatic ring electron density, while the dodecanoylamino amide group introduces moderate electron withdrawal via resonance.
Spectral and Analytical Comparisons
Table 2: Spectral Data of Selected Compounds
Key Observations:
- UV Spectroscopy: SB1 exhibits absorption at 267 nm (π→π* transition) and 341 nm (n→π* of imine group) . The dodecanoylamino analog may show similar transitions but with shifts due to the alkyl chain’s inductive effects.
- IR Spectroscopy: The amide group in 4-(Dodecanoylamino)benzoic acid would display N–H (~3300 cm<sup>-1</sup>) and amide C=O (~1650 cm<sup>-1</sup>), distinct from ester or tertiary amine functionalities in other derivatives.
Key Observations:
- Acylation Reactions: Similar to and -(Dodecanoylamino)benzoic acid can be synthesized by reacting 4-aminobenzoic acid with dodecanoyl chloride under basic conditions.
- Steric Challenges: The long dodecanoyl chain may hinder reaction efficiency compared to smaller acyl groups, necessitating optimized conditions (e.g., prolonged reflux, polar aprotic solvents).
Key Observations:
- Antibacterial Derivatives: Chloro and carboxy-substituted analogs (e.g., Christolan A) exhibit antibiotic properties , suggesting that 4-(Dodecanoylamino)benzoic acid’s bioactivity could be explored in similar contexts.
- Analytical Utility : Isotopically labeled analogs (e.g., methoxy-d3 ) highlight the role of benzoic acid derivatives in advanced analytical methodologies.
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